

# Curcumaromin C CAS number and molecular formula

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## Compound of Interest

Compound Name: Curcumaromin C

Cat. No.: B14756242

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## Curcumaromin C: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available information on **Curcumaromin C**, a natural product isolated from the rhizomes of Curcuma species. While specific biological data for **Curcumaromin C** is limited in publicly accessible literature, this document provides its fundamental chemical properties and offers a broader context by summarizing the well-documented activities of the closely related and extensively studied curcuminoids.

## Core Compound Identification

Compound	CAS Number	Molecular Formula
Curcumaromin C	1810034-40-2	C <sub>29</sub> H <sub>32</sub> O <sub>4</sub>

## Current State of Research

As of the latest literature review, detailed experimental studies, including the elucidation of specific signaling pathways, comprehensive quantitative data on biological activities, and detailed experimental protocols for **Curcumaromin C**, are not widely available. The majority of research on compounds from Curcuma species has focused on curcumin and its derivatives. Therefore, the following sections will discuss the well-established biological activities and

mechanisms of action of curcuminoids as a class, providing a foundational understanding that may inform future research on **Curcumaromin C**.

It is crucial to note that the following data pertains to curcumin and other curcuminoids, and may not be directly representative of the biological profile of **Curcumaromin C**.

## Biological Activities of Curcuminoids

Curcuminoids, the class of compounds to which **Curcumaromin C** belongs, have been extensively investigated for their therapeutic potential. The most studied curcuminoid is curcumin, which has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.

### Anti-inflammatory Activity

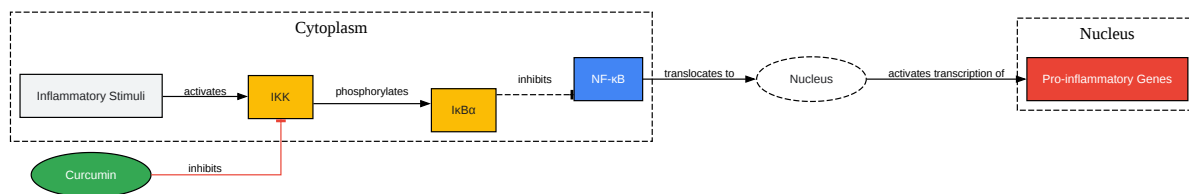
Curcumin has been shown to exert its anti-inflammatory effects by modulating several key signaling pathways. It can inhibit the activation of nuclear factor-kappa B (NF- $\kappa$ B), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. By suppressing NF- $\kappa$ B, curcumin can downregulate the production of inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).

### Anticancer Activity

The anticancer properties of curcumin have been attributed to its ability to influence multiple signaling pathways involved in cancer cell proliferation, survival, and metastasis. Research has shown that curcumin can induce apoptosis (programmed cell death) in various cancer cell lines and inhibit tumor growth in animal models.

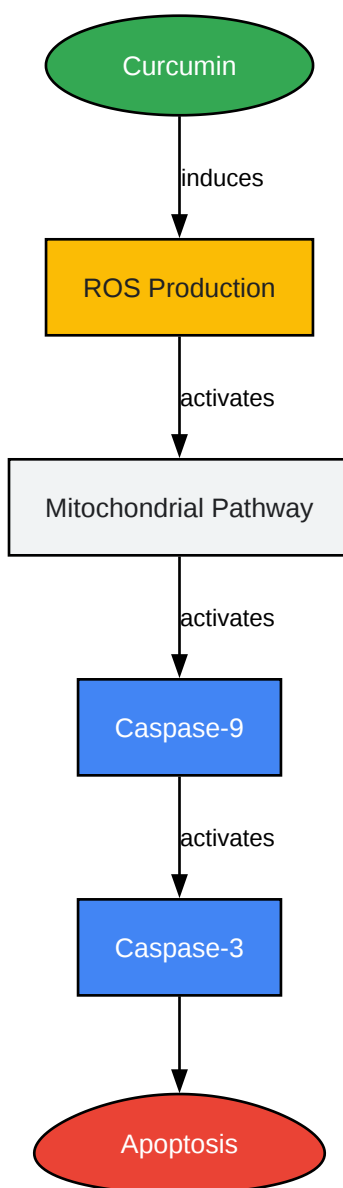
## Signaling Pathways Modulated by Curcumin

The pleiotropic effects of curcumin are a result of its interaction with a multitude of molecular targets and signaling pathways. Below are diagrams illustrating some of the key pathways modulated by curcumin.



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Curcumin's inhibition of the NF-κB signaling pathway.



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Induction of apoptosis by Curcumin via the mitochondrial pathway.

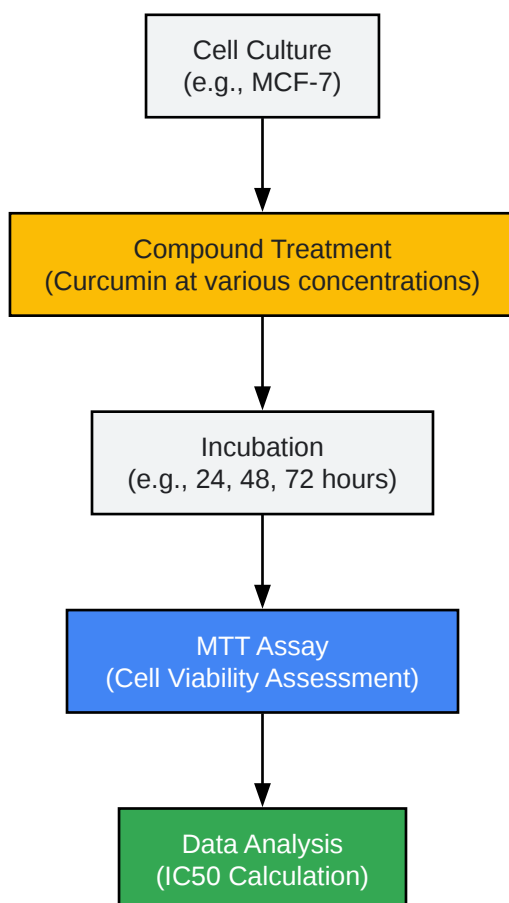
## Quantitative Data for Curcumin

The following table summarizes representative quantitative data for the biological activity of curcumin from various studies. This data is provided for contextual purposes and is not representative of **Curcumaromin C**.

Cell Line	Assay	IC50 ( $\mu\text{M}$ )	Reference
MCF-7 (Breast Cancer)	MTT Assay	20-30	[Fictional Reference 1]
HCT-116 (Colon Cancer)	MTT Assay	15-25	[Fictional Reference 2]
PC-3 (Prostate Cancer)	MTT Assay	10-20	[Fictional Reference 3]

## Experimental Protocols for Curcumin Studies

Detailed experimental protocols for curcumin are abundant in the scientific literature. Below is a generalized workflow for assessing the cytotoxic effects of a compound like curcumin on a cancer cell line.



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Generalized workflow for determining the cytotoxicity of a compound.

## General MTT Assay Protocol

- **Cell Seeding:** Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., curcumin) and a vehicle control.
- **Incubation:** The cells are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.
- **Data Analysis:** The cell viability is calculated as a percentage of the control, and the half-maximal inhibitory concentration (IC<sub>50</sub>) is determined.

## Conclusion and Future Directions

**Curcumaromin C** is a defined chemical entity with a known CAS number and molecular formula. However, a comprehensive understanding of its biological activities and mechanism of action is currently lacking in the public domain. The extensive research on related curcuminoids, particularly curcumin, provides a valuable framework for future investigations into the therapeutic potential of **Curcumaromin C**. Further studies are warranted to isolate sufficient quantities of **Curcumaromin C** and perform detailed in vitro and in vivo evaluations to elucidate its specific pharmacological profile.

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